molecular formula C20H22N2O3S B2735970 4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 15850-92-7

4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2735970
CAS RN: 15850-92-7
M. Wt: 370.47
InChI Key: WCZBQSCJRKAKPZ-UHFFFAOYSA-N
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Description

“4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that has been studied in the context of antimicrobial and antioxidant activities . It is related to aminothiazole Schiff base ligands, which have been synthesized and characterized in various studies .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde . The resulting ligands are then used for chelation with bivalent metal chlorides .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods including FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include protodeboronation of alkyl boronic esters, which is a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various analytical and physical methods . Their bioactive nature was designated by global reactivity parameters containing a high hardness value of 1.34 eV and a lower softness value of 0.37 eV .

Scientific Research Applications

Antidiabetic Agents

A study by Nomura et al. (1999) focused on derivatives of benzamide as antidiabetic agents, identifying compounds with potential therapeutic applications in treating diabetes mellitus. Although the specific compound wasn't directly studied, the research methodology and chemical framework provide insights into how similar compounds could be synthesized and evaluated for their antidiabetic properties (Nomura et al., 1999).

Antitumor Effects

Bin (2015) discussed the synthesis and potential antitumor effects of a compound structurally similar to 4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide. The study highlighted the bioactivity of such compounds, suggesting their relevance in cancer research and therapy (Bin, 2015).

Antimicrobial Activity

Padalkar et al. (2014) synthesized and tested various benzothiazole derivatives for antimicrobial activity. The research demonstrated significant activity against bacterial and fungal strains, underscoring the potential of benzothiazole cores in developing new antimicrobial agents (Padalkar et al., 2014).

Liquid Crystals Synthesis

Ha et al. (2010) explored the synthesis of liquid crystals containing a benzothiazole core, revealing their mesomorphic properties and potential applications in materials science (Ha et al., 2010).

Inhibitory Activity in Biochemical Processes

Uto et al. (2009) described the synthesis and biological evaluation of benzamide derivatives as inhibitors of stearoyl-CoA desaturase-1, a key enzyme involved in lipid metabolism. This highlights another therapeutic application area for compounds with similar structural features (Uto et al., 2009).

Mechanism of Action

The mechanism of action of similar compounds involves their bioactive nature, which is designated by global reactivity parameters . They have shown strong action against different microbial species .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated in various studies. For example, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells .

Future Directions

Future research could focus on further exploring the medicinal role of these compounds, as well as developing more efficient synthesis methods. The relative order of medicinal studies was as follows: reference drugs > metal chelates > ligands .

properties

IUPAC Name

4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-5-12-25-15-8-6-14(7-9-15)19(23)22-20-21-17-11-10-16(24-4-2)13-18(17)26-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZBQSCJRKAKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

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